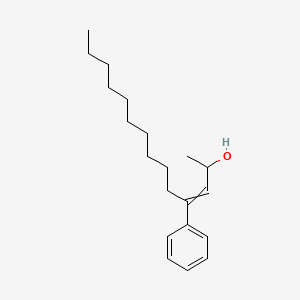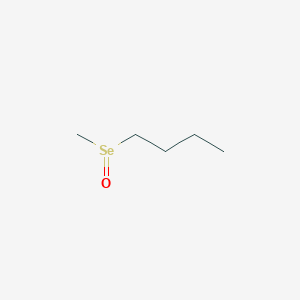![molecular formula C15H9IO B12601164 4-[(3-Iodophenyl)ethynyl]benzaldehyde CAS No. 628290-77-7](/img/structure/B12601164.png)
4-[(3-Iodophenyl)ethynyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Iodophenyl)ethynyl]benzaldehyde is an organic compound with the molecular formula C15H9IO. It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethynyl group and an iodine atom. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Preparation Methods
4-[(3-Iodophenyl)ethynyl]benzaldehyde can be synthesized through a multi-step process. One common method involves the Sonogashira coupling reaction. This reaction typically starts with 4-bromobenzaldehyde and trimethylsilylacetylene, which are reacted in the presence of a palladium catalyst and a copper co-catalyst to form 4-[(trimethylsilyl)ethynyl]benzaldehyde. The trimethylsilyl group is then removed using a base, resulting in 4-ethynylbenzaldehyde. Finally, the ethynyl group is iodinated to produce this compound .
Chemical Reactions Analysis
4-[(3-Iodophenyl)ethynyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(3-Iodophenyl)ethynyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: It is used in the study of biological systems, particularly in the development of probes for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 4-[(3-Iodophenyl)ethynyl]benzaldehyde depends on its specific application. In general, its reactivity is influenced by the presence of the ethynyl and iodine substituents, which can participate in various chemical reactions. The molecular targets and pathways involved vary depending on the specific context in which the compound is used. For example, in biological applications, it may interact with specific proteins or enzymes, while in materials science, it may participate in polymerization reactions .
Comparison with Similar Compounds
4-[(3-Iodophenyl)ethynyl]benzaldehyde can be compared with other similar compounds, such as:
4-Ethynylbenzaldehyde: Similar structure but lacks the iodine substituent, resulting in different reactivity and applications.
4-Iodobenzaldehyde: Lacks the ethynyl group, leading to different chemical properties and uses.
4-[(3-Bromophenyl)ethynyl]benzaldehyde:
The uniqueness of this compound lies in the combination of the ethynyl and iodine substituents, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
628290-77-7 |
|---|---|
Molecular Formula |
C15H9IO |
Molecular Weight |
332.13 g/mol |
IUPAC Name |
4-[2-(3-iodophenyl)ethynyl]benzaldehyde |
InChI |
InChI=1S/C15H9IO/c16-15-3-1-2-13(10-15)7-4-12-5-8-14(11-17)9-6-12/h1-3,5-6,8-11H |
InChI Key |
HBGOEVOUCADZTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C#CC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



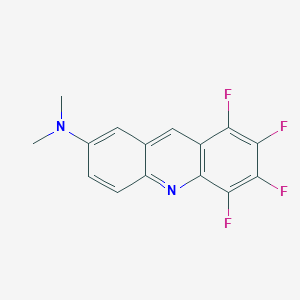
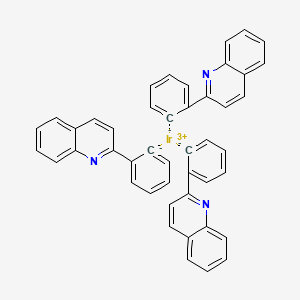

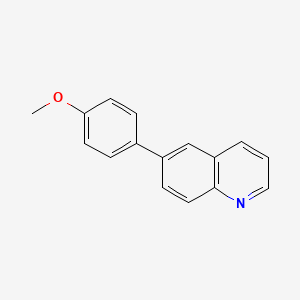
![Glycine, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-N-(carboxymethyl)-](/img/structure/B12601116.png)


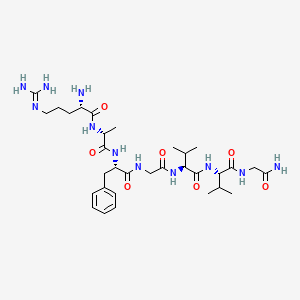
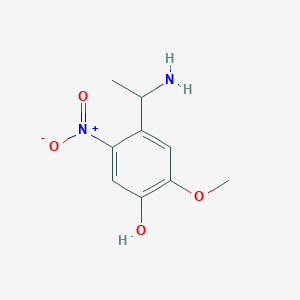
![1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene](/img/structure/B12601147.png)
